Blonanserin dihydrochloride

Description

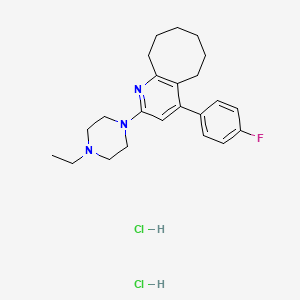

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H32Cl2FN3 |

|---|---|

Molecular Weight |

440.4 g/mol |

IUPAC Name |

2-(4-ethylpiperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine;dihydrochloride |

InChI |

InChI=1S/C23H30FN3.2ClH/c1-2-26-13-15-27(16-14-26)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23;;/h9-12,17H,2-8,13-16H2,1H3;2*1H |

InChI Key |

IQTIXQWMIKSCBX-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F.Cl.Cl |

Origin of Product |

United States |

Molecular and Cellular Pharmacodynamics of Blonanserin Dihydrochloride

Receptor Binding Affinities and Selectivity Profiles of Blonanserin (B195606) (dihydrochloride)

Blonanserin's pharmacodynamic properties are defined by its high affinity for specific dopamine (B1211576) and serotonin (B10506) receptor subtypes, with lower affinity for other receptors, which may minimize certain side effects. nih.govdovepress.com

Dopaminergic Receptor Subtype Interactions (D1, D2, D3, D4, D5)

Blonanserin demonstrates a high affinity for dopamine D2 and D3 receptors, which is central to its antipsychotic action. wikipedia.orgdrugbank.comcambridge.org It has a notably lower affinity for D1, D4, and D5 subtypes. researchgate.net The affinity of blonanserin for D2 receptors is reported to be significantly higher than that of some other antipsychotics like haloperidol (B65202) and risperidone (B510). dovepress.com Specifically, its binding affinity for the D2 receptor (Ki = 0.142 nM) is greater than for the D3 receptor (Ki = 0.494 nM). wikipedia.orgcambridge.orgmedchemexpress.com However, its affinity for the D3 receptor is still considered potent and is greater than dopamine's own affinity for the D3 receptor. cambridge.orgnih.gov This strong D3 receptor antagonism is hypothesized to contribute to its effects on negative and cognitive symptoms. cambridge.orgnih.gov Blonanserin has a low affinity for the D1 receptor. wikipedia.orgresearchgate.netmedchemexpress.com

Interactive Table: Blonanserin Dopamine Receptor Binding Affinities

| Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|

| D1 | Low affinity wikipedia.orgresearchgate.netmedchemexpress.com |

| D2 | 0.142 wikipedia.orgcambridge.orgmedchemexpress.com |

| D3 | 0.494 wikipedia.orgcambridge.orgmedchemexpress.com |

| D4 | Low affinity researchgate.net |

| D5 | Low affinity researchgate.net |

Serotonergic Receptor Subtype Interactions (5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7)

Blonanserin is a potent antagonist of the serotonin 5-HT2A receptor, with a reported Ki value of 0.812 nM. wikipedia.orgmedchemexpress.com This action is a key feature of many atypical antipsychotics and is thought to contribute to a lower risk of extrapyramidal side effects. cambridge.org In contrast, blonanserin has a low affinity for 5-HT1A and 5-HT2C receptors. wikipedia.orgnih.govresearchgate.netmedchemexpress.com Interestingly, it displays a relatively high affinity for the 5-HT6 receptor (Ki = 11.7 nM), which has been suggested to play a role in improving cognitive function. nih.govdovepress.comscispace.commdpi.com The affinity for the 5-HT7 receptor has not been as extensively characterized in the provided results.

Interactive Table: Blonanserin Serotonin Receptor Binding Affinities

| Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|

| 5-HT1A | Low affinity wikipedia.orgresearchgate.netmedchemexpress.com |

| 5-HT2A | 0.812 wikipedia.orgmedchemexpress.com |

| 5-HT2C | Low affinity nih.govdovepress.com |

| 5-HT6 | 11.7 nih.govdovepress.com |

| 5-HT7 | No specific data found |

Adrenergic Receptor Subtype Interactions (α1, α2, β)

Blonanserin exhibits some blockade of α1-adrenergic receptors, with a Ki value of 26.7 nM. wikipedia.orgmedchemexpress.com This is considered a moderate affinity. In contrast, it has a low affinity for α2-adrenergic and β-adrenergic receptors. wikipedia.orgresearchgate.netmedchemexpress.com Adrenergic receptors are a class of G protein-coupled receptors that are targets for catecholamines, particularly norepinephrine (B1679862) and epinephrine. medchemexpress.com

Interactive Table: Blonanserin Adrenergic Receptor Binding Affinities

| Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|

| α1 | 26.7 wikipedia.orgmedchemexpress.com |

| α2 | Low affinity wikipedia.orgresearchgate.netmedchemexpress.com |

| β | Low affinity wikipedia.orgresearchgate.netmedchemexpress.com |

Histaminergic Receptor Subtype Interactions (H1)

Blonanserin is characterized by its low affinity for the histamine (B1213489) H1 receptor. wikipedia.orgnih.govresearchgate.netmedchemexpress.com This low affinity is a significant aspect of its profile, as antagonism of the H1 receptor is often associated with side effects such as sedation and weight gain. nih.gov

Interactive Table: Blonanserin Histamine Receptor Binding Affinity

| Receptor Subtype | Binding Affinity |

|---|---|

| H1 | Low affinity wikipedia.orgnih.govresearchgate.netmedchemexpress.com |

Muscarinic Receptor Subtype Interactions (M1, M3)

Similar to its interaction with histaminergic receptors, blonanserin has a low affinity for muscarinic M1 and M3 receptors. wikipedia.orgnih.govresearchgate.netmedchemexpress.com A low affinity for these receptors is advantageous as it minimizes the risk of anticholinergic side effects, such as dry mouth, blurred vision, and cognitive impairment. nih.gov

Interactive Table: Blonanserin Muscarinic Receptor Binding Affinities

| Receptor Subtype | Binding Affinity |

|---|---|

| M1 | Low affinity wikipedia.orgnih.govresearchgate.netmedchemexpress.com |

| M3 | Low affinity researchgate.net |

Sigma Receptor Interactions

Blonanserin possesses a low affinity for sigma receptors, with a reported IC50 of 286 nM. wikipedia.orgmedchemexpress.com While it does interact with these receptors, the affinity is considerably lower than its affinity for its primary targets, the dopamine D2 and serotonin 5-HT2A receptors. medchemexpress.com

Interactive Table: Blonanserin Sigma Receptor Binding Affinity

| Receptor Type | Binding Affinity (IC50, nM) |

|---|---|

| Sigma | 286 wikipedia.orgmedchemexpress.com |

Post-receptor Signal Transduction Pathways Activated by Blonanserin (dihydrochloride)

Blonanserin (dihydrochloride) modulates intracellular signaling cascades primarily through its interaction with G-protein coupled receptors (GPCRs), leading to downstream effects on various effector systems.

G-protein Coupled Receptor (GPCR) Signaling Cascades

Blonanserin is an atypical antipsychotic agent that exhibits a high affinity for dopamine D2 and D3 receptors, as well as serotonin 5-HT2A receptors, acting as an antagonist at these sites. drugbank.comnih.govnih.gov Its affinity for dopamine D2/D3 receptors is notably higher than for serotonin 5-HT2A receptors. nih.gov This dual antagonism of key GPCRs involved in neurotransmission is central to its mechanism of action. patsnap.com Blonanserin possesses a lower affinity for other receptors such as α1-adrenergic receptors and the sigma receptor, and lacks significant interaction with 5-HT1A, 5-HT3, D1, α2-adrenergic, β-adrenergic, H1, and muscarinic acetylcholine (B1216132) receptors. nih.govmedchemexpress.com The interaction of blonanserin with D2 and 5-HT2A receptors initiates a cascade of intracellular events that modulate neuronal function. GPCRs, upon ligand binding, undergo conformational changes that allow them to interact with and activate heterotrimeric G proteins, which in turn modulate the activity of various downstream effector proteins and second messengers. nih.govnih.gov

Table 1: Binding Affinities (Ki) of Blonanserin for Various G-protein Coupled Receptors

| Receptor | Ki (nM) |

|---|---|

| Dopamine D2 | 0.142 |

| Dopamine D3 | 0.494 |

| Serotonin 5-HT2A | 0.812 |

| α1-Adrenergic | 26.7 |

Data sourced from multiple preclinical studies. medchemexpress.com

Downstream Effector Systems Modulation (e.g., PKA, NR1 phosphorylation)

The signaling cascades initiated by blonanserin's receptor antagonism converge on critical downstream effector systems, including Protein Kinase A (PKA) and the phosphorylation of the NMDA receptor subunit NR1. In preclinical models of cognitive impairment induced by phencyclidine (PCP), blonanserin has been shown to reverse the deficits. nih.govnih.gov This ameliorating effect is associated with the indirect activation of dopamine D1 receptor-PKA signaling. nih.gov

Research has demonstrated that blonanserin treatment can remediate the PCP-induced decrease in the phosphorylation of PKA at threonine 197 (Thr197) and the NR1 subunit of the NMDA receptor at serine 897 (Ser897) in the medial prefrontal cortex (mPFC). nih.govsigmaaldrich.com This phosphorylation of NR1 at Ser897 is a PKA-dependent process. nih.gov The ameliorating effects of blonanserin on cognitive deficits were blocked by a PKA inhibitor (H-89) and a dopamine D1 receptor antagonist (SCH23390), further supporting the involvement of the D1-PKA-NMDA receptor pathway. nih.govnih.gov Notably, there were no significant changes observed in the phosphorylation of NR1 at Serine 896, a site phosphorylated by Protein Kinase C (PKC), indicating a degree of specificity in the signaling pathway modulated by blonanserin. nih.govnih.gov

Table 2: Effect of Blonanserin on PKA and NR1 Phosphorylation in the mPFC of PCP-treated Mice

| Treatment Group | Phospho-PKA (Thr197) (% of Control) | Phospho-NR1 (Ser897) (% of Control) |

|---|---|---|

| Vehicle | 100 ± 5.2 | 100 ± 8.1 |

| PCP + Vehicle | 75.3 ± 4.9* | 78.2 ± 6.5* |

| PCP + Blonanserin | 95.8 ± 6.1# | 96.5 ± 7.3# |

*p<0.05 compared to vehicle; #p<0.05 compared to PCP + Vehicle. Data represents a summary of findings from preclinical studies. nih.gov

Neurotransmitter Release and Reuptake Modulation by Blonanserin (dihydrochloride) in Preclinical Models

Blonanserin influences the release and reuptake of key neurotransmitters, which is a crucial aspect of its pharmacodynamic profile.

Presynaptic Effects on Dopamine and Norepinephrine Efflux

In preclinical microdialysis studies, blonanserin has been shown to increase the extracellular levels of dopamine and norepinephrine in the medial prefrontal cortex (mPFC). nih.govfrontiersin.orgselleckchem.com This effect on dopamine efflux is thought to be, at least in part, a consequence of its antagonist activity at dopamine D3 receptors. nih.gov The blockade of presynaptic D3 autoreceptors can lead to an increase in dopamine synthesis and release. The selective D3 agonist PD 128907 was found to partially block the blonanserin-induced increase in cortical dopamine and norepinephrine efflux, supporting the role of D3 receptor antagonism in this effect. nih.gov In contrast to some other atypical antipsychotics, blonanserin does not persistently increase extracellular serotonin levels. selleckchem.com

Postsynaptic Integration and Synaptic Plasticity Mechanisms

The modulation of neurotransmitter release by blonanserin has significant implications for postsynaptic integration and synaptic plasticity. The increased dopaminergic neurotransmission in the mPFC, resulting from the dual antagonism of 5-HT2A and D3 receptors, indirectly stimulates postsynaptic dopamine D1 receptors. nih.gov This D1 receptor activation, as previously mentioned, triggers the PKA signaling cascade, leading to the phosphorylation of the NMDA receptor subunit NR1. nih.gov Enhanced NMDA receptor function is critical for synaptic plasticity phenomena such as long-term potentiation (LTP), which is a cellular substrate for learning and memory. researchgate.net By facilitating the functional state of NMDA receptors, blonanserin can influence synaptic plasticity and ameliorate cognitive deficits observed in animal models of schizophrenia. nih.govnih.gov

Gene Expression and Protein Synthesis Alterations Induced by Blonanserin (dihydrochloride) in Research Models

Chronic administration of blonanserin has been found to modulate the expression of specific immediate early genes (IEGs), which are rapidly transcribed in response to neuronal activity and are involved in long-term changes in synaptic function. In animal models, chronic exposure to blonanserin has been shown to modulate the expression of genes such as Arc (Activity-regulated cytoskeleton-associated protein) and Zif268. researchgate.net The upregulation of these IEGs was observed to have a specific anatomical profile, with a pronounced effect in the prefrontal cortex and ventral hippocampus, but a reduced effect in the striatum. researchgate.net Arc is known to play a crucial role in synaptic plasticity, including the modulation of AMPA receptor trafficking, which is fundamental for long-term potentiation and depression. researchgate.net The specific pattern of gene expression modulation by blonanserin may contribute to its clinical effects on cognitive function. researchgate.netunimi.it

Preclinical Pharmacokinetics and Metabolism of Blonanserin Dihydrochloride

Absorption and Distribution Dynamics of Blonanserin (B195606) (dihydrochloride) in Experimental Models

The absorption and distribution of blonanserin have been characterized in various preclinical models, providing insights into its in vivo behavior.

In Vitro Permeability Studies

In vitro studies are crucial for predicting the oral absorption and blood-brain barrier permeability of drug candidates. For blonanserin, permeability has been assessed using various models, including in vitro skin permeability tests for the development of transdermal patches. sumitomo-chem.co.jp Research has shown that the inclusion of penetration enhancers, such as isopropyl myristate, can significantly increase the release rate of blonanserin from a patch formulation. researchgate.net Furthermore, studies utilizing P-glycoprotein (P-gp) transfected cell lines have demonstrated that blonanserin is not a substrate for this efflux transporter, which is a key factor in its ability to cross the blood-brain barrier. nih.gov This was determined through in vitro transcellular transport experiments using LLC-PK1, human MDR1 cDNA-transfected LLC-PK1 (LLC-MDR1), and mouse Mdr1a cDNA-transfected LLC-PK1 (LLC-Mdr1a) cells. nih.gov

Tissue Distribution Profiles in Animal Models

Animal studies have been instrumental in understanding the distribution of blonanserin to various tissues. Following oral administration in rats, blonanserin distributes to different parts of the body. researchgate.net Positron Emission Tomography (PET) studies in rats have shown that blonanserin occupies dopamine (B1211576) D2 and D3 receptors in the brain, with a notable presence in the D3-rich cerebellum lobes. researchgate.netnih.gov Specifically, blonanserin demonstrated occupancy in the striatum (a D2 receptor-rich region) and the cerebellum L9/10 (a D3 receptor-rich region). researchgate.net

Blood-Brain Barrier Penetration Characteristics

A significant characteristic of blonanserin is its efficient penetration of the blood-brain barrier (BBB). nih.gov This is supported by its low polar surface area of 19.7 Ų, which is well below the generally accepted threshold of 90 Ų for CNS penetration. wikipedia.org PET studies have revealed a high brain-to-plasma concentration ratio for blonanserin, with reported values of 3.38 and 3.88. nih.govwikipedia.orgnoropsikiyatriarsivi.comnih.gov This ratio is notably higher than that of other antipsychotics like haloperidol (B65202), risperidone (B510), and olanzapine (B1677200), indicating a greater ability to enter the brain. nih.govfrontiersin.orgfrontiersin.org The efficient BBB penetration is further supported by the finding that blonanserin is not a substrate for the P-glycoprotein efflux transporter, which actively removes many drugs from the brain. nih.govcpn.or.kr This was confirmed in studies with mdr1a/1b knockout mice, where blonanserin showed comparable brain-to-plasma ratios in both knockout and wild-type mice. nih.gov

Table 1: Brain/Plasma Concentration Ratios of Various Antipsychotics

| Antipsychotic | Brain/Plasma Ratio |

|---|---|

| Blonanserin | 3.88 nih.gov |

| Olanzapine | 2.70 nih.gov |

| Haloperidol | 2.40 nih.gov |

| Risperidone | 1.61 nih.gov |

Biotransformation Pathways of Blonanserin (dihydrochloride)

Blonanserin is extensively metabolized in the liver, primarily through Phase I and Phase II reactions, leading to the formation of various metabolites. drugbank.compatsnap.com The primary enzyme responsible for its metabolism is cytochrome P450 3A4 (CYP3A4). frontiersin.orgfrontiersin.orgdrugbank.comnih.gov

Phase I Metabolic Reactions (Hydroxylation, N-oxidation, N-deethylation)

Phase I metabolism of blonanserin involves several key oxidative reactions that modify its structure. drughunter.comneu.edu.tr These include hydroxylation of the cyclooctane (B165968) ring, N-oxidation of the piperazine (B1678402) ring, and N-deethylation of the piperazine ring. drugbank.comnih.gov The N-deethylated metabolite, also known as blonanserin C, is a major active metabolite found in human plasma. researchgate.netnih.govnih.gov Studies have shown that the hydroxylation primarily occurs at the C7 and C8 positions of the cyclooctyl ring. researchgate.netpnas.org While the hydroxylated and N-deethylated metabolites are pharmacologically active, their activity is less potent than the parent compound. drugbank.comnih.gov

Table 2: Major Phase I Metabolites of Blonanserin

| Metabolite | Metabolic Reaction |

|---|---|

| Hydroxylated blonanserin | Hydroxylation |

| N-oxide blonanserin (M2) | N-oxidation |

Phase II Metabolic Reactions (Conjugation)

Following Phase I reactions, the modified blonanserin metabolites can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous molecules, such as glucuronic acid, to the metabolites, which increases their water solubility and facilitates their excretion from the body. While the specific details of blonanserin's Phase II metabolism are less extensively documented in the provided search results, it is a common pathway for the elimination of many drugs and their metabolites. wikipedia.org

Cytochrome P450 Enzyme Involvement (CYP3A4 Isoform)

Blonanserin undergoes significant metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. nih.govfrontiersin.orgfrontiersin.org Extensive in vitro and in vivo studies have identified CYP3A4 as the principal isoform responsible for the biotransformation of blonanserin. nih.govfrontiersin.orgdrugbank.com The involvement of CYP3A4 is a critical determinant of blonanserin's pharmacokinetic profile, influencing its clearance and potential for drug-drug interactions. frontiersin.org

The metabolism of blonanserin by CYP3A4 involves several pathways, including hydroxylation of the cyclooctane ring and N-deethylation of the piperazine ring. drugbank.com The activity of CYP3A4 can be influenced by various factors, including co-administered drugs that are inhibitors or inducers of this enzyme. frontiersin.org For instance, potent CYP3A4 inhibitors can significantly increase the systemic exposure to blonanserin, while inducers can decrease it. frontiersin.org The impact of genetic polymorphisms in the CYP3A4 gene on blonanserin metabolism has also been a subject of investigation, with some variants showing altered catalytic activity towards the drug. researchgate.net

Characterization of Active Metabolites (e.g., Blonanserin C, N-oxide)

The metabolism of blonanserin results in the formation of several metabolites, some of which exhibit pharmacological activity. The major metabolic pathways include N-deethylation and hydroxylation. nih.govdrugbank.com

N-deethylated Metabolite (Blonanserin C): This metabolite, also referred to as M-1, is formed through the removal of the ethyl group from the piperazine moiety. nih.govresearchgate.net While it demonstrates a higher binding affinity for D2/3 and 5-HT2A receptors compared to the parent drug, its pharmacological activity is several folds lower. nih.gov The elimination half-life of this N-deethylated metabolite is considerably longer than that of blonanserin itself. researchgate.net

Hydroxylated Metabolites: Hydroxylation of the cyclooctane ring of blonanserin leads to the formation of 7- and 8-hydroxylated metabolites (referred to as M-3). nih.govnih.gov These hydroxylated metabolites are also considered active, but to a lesser extent than the parent compound. drugbank.com

N-oxide Metabolite: Blonanserin can also undergo N-oxidation of the piperazine ring to form Blonanserin N-oxide. drugbank.comannexpublishers.coannexpublishers.com Recent preclinical studies have explored the biological activities of this metabolite, including its potential effects on glucose metabolism. annexpublishers.coannexpublishers.com

Elimination and Excretion Mechanisms of Blonanserin (dihydrochloride) Metabolites

Following metabolism, blonanserin and its metabolites are eliminated from the body through multiple pathways, primarily via the urine and feces. nih.govdrugbank.com Unchanged blonanserin is not excreted in the urine, and only a small fraction is found in the feces, indicating extensive metabolic clearance. drugbank.com

Renal Clearance Studies

Studies have shown that a significant portion of blonanserin metabolites is excreted through the kidneys. drugbank.com Following administration, approximately 57% of the dose is recovered in the urine in the form of its various metabolites. drugbank.com The specific contributions of different metabolites to the total renal clearance have been investigated to understand the complete elimination profile of the drug.

Biliary Excretion Routes

Biliary excretion is another important route for the elimination of blonanserin and its metabolites. frontiersin.orgfrontiersin.org It is estimated that about 30% of the administered dose is excreted in the feces, which includes metabolites that have been secreted into the bile. drugbank.com The enterohepatic circulation of blonanserin, potentially influenced by dietary fat content, may lead to secondary absorption peaks observed in pharmacokinetic profiles. frontiersin.org The role of transporters like P-glycoprotein and BCRP in the biliary excretion of blonanserin and its metabolites is an area of ongoing research.

Pharmacokinetic Modeling and Simulation for Blonanserin (dihydrochloride) in Preclinical Settings

Pharmacokinetic (PK) modeling and simulation are valuable tools for understanding and predicting the disposition of blonanserin in preclinical settings. These models integrate data from various studies to describe the absorption, distribution, metabolism, and elimination (ADME) of the drug.

Preclinical PK models for blonanserin have been developed to characterize its behavior after administration. A two-compartment model with first-order absorption and elimination has been used to describe the pharmacokinetics of oral blonanserin. wikipedia.org For transdermal formulations, more complex models incorporating parallel zero-order absorption with a lag time have been developed. nih.govresearchgate.net

These models are instrumental in:

Estimating key pharmacokinetic parameters.

Simulating plasma concentration-time profiles under different conditions. nih.govresearchgate.net

Exploring the relationship between plasma concentrations and pharmacodynamic endpoints, such as dopamine D2 receptor occupancy. nih.govresearchgate.netresearchgate.net

Informing the design of clinical studies and supporting dose selection. researchgate.netresearchgate.net

Preclinical pharmacokinetic/pharmacodynamic (PK/PD) modeling helps establish a quantitative link between drug exposure and its pharmacological effect, which is crucial for optimizing therapeutic strategies. nih.gov

Preclinical Efficacy and Behavioral Pharmacology of Blonanserin Dihydrochloride

Neurobehavioral Effects of Blonanserin (B195606) (dihydrochloride) in Rodent Models

Blonanserin has demonstrated a range of neurobehavioral effects in rodent models, suggesting its potential efficacy in targeting various symptom domains of psychiatric disorders.

Blonanserin has shown significant activity in rodent models that mimic the positive symptoms of schizophrenia. nih.gov Specifically, it effectively antagonizes phencyclidine (PCP)-induced hyperlocomotion, a commonly used animal model for these symptoms. nih.gov This effect is a key indicator of antipsychotic-like potential. Furthermore, studies have investigated its effects on conditioned avoidance responding, a behavioral paradigm used to assess antipsychotic efficacy. In well-trained animals, antipsychotic treatments typically reduce conditioned avoidance responses without impairing the unconditioned escape from an aversive stimulus. scholaris.ca Research indicates that blonanserin's profile in these models is consistent with that of an atypical antipsychotic. researchgate.net

Blonanserin has shown promise in ameliorating cognitive deficits in animal models of schizophrenia. In the novel object recognition (NOR) test, a measure of visual-recognition memory, blonanserin significantly reverses the cognitive impairment induced by the N-methyl-D-aspartate (NMDA) receptor antagonist PCP. nih.govnih.govnih.gov This effect is observed without altering the total exploration time during the training phase, suggesting that the improvement in task performance is not due to changes in motivation. nih.gov

The cognitive-enhancing effects of blonanserin appear to be mediated by a complex interplay of neurotransmitter systems. Studies suggest that its ability to reverse PCP-induced NOR deficits requires indirect stimulation of serotonin (B10506) 5-HT1A receptors. nih.gov Co-administration of a sub-effective dose of blonanserin with a 5-HT1A partial agonist, tandospirone, significantly reverses the NOR deficit without affecting activity levels. nih.govresearchgate.net Conversely, the ameliorating effect of blonanserin on PCP-induced cognitive impairment can be blocked by a dopamine (B1211576) D1 receptor antagonist (SCH23390) and a protein kinase A (PKA) inhibitor (H-89), indicating the involvement of the dopamine D1 receptor-PKA signaling pathway. nih.gov Furthermore, the beneficial effects of blonanserin on PCP-induced cognitive impairment are also antagonized by a dopamine D3 receptor agonist (7-OH-DPAT), highlighting the role of D3 receptor antagonism in its pro-cognitive effects. nih.govmdpi.com

Table 1: Effect of Blonanserin on PCP-Induced Cognitive Deficits in the Novel Object Recognition Test (NORT)

| Treatment Group | Effect on Exploratory Preference | Effect on Total Exploration Time |

| PCP + Vehicle | Significantly reduced preference for novel object | No significant change |

| PCP + Blonanserin | Significantly ameliorated the reduction in preference | No significant change nih.gov |

| PCP + Blonanserin + Tandospirone (5-HT1A partial agonist) | Significant reversal of NOR deficit | No diminishment of activity nih.govresearchgate.net |

| PCP + Blonanserin + SCH23390 (D1 antagonist) | Ameliorating effect completely blocked | Not specified nih.gov |

| PCP + Blonanserin + H-89 (PKA inhibitor) | Ameliorating effect completely blocked | Not specified nih.gov |

| PCP + Blonanserin + 7-OH-DPAT (D3 agonist) | Ameliorating effect antagonized | Not specified nih.gov |

This table is a composite of findings from multiple studies and is for illustrative purposes.

Blonanserin has demonstrated potential antidepressant and anxiolytic-like effects in various stress-induced paradigms in rodents. In the forced swimming test, a model used to assess antidepressant activity, blonanserin has been shown to decrease the immobility period, indicating an antidepressant effect. nih.govjcdr.net It also attenuates the enhancement of immobility in the forced swimming test induced by repeated treatment with PCP. nih.govdovepress.com

In models of anxiety, such as the elevated plus-maze test, blonanserin has shown an anxiolytic effect comparable to diazepam. nih.govresearchgate.net Furthermore, in a chronic mild stress (CMS) model, which induces anhedonia (a core symptom of depression), blonanserin has been shown to normalize anhedonic- and anxiety-like phenotypes. unimi.it It also ameliorates social deficits in a social interaction test following exposure to a combination of prenatal and adolescent stressors. nih.gov

Table 2: Effect of Blonanserin in Stress-Induced Paradigms

| Animal Model | Behavioral Measure | Effect of Blonanserin |

| Forced Swimming Test | Immobility Time | Decreased nih.govjcdr.net |

| PCP-induced Potentiation of Forced Swimming | Immobility Time | Attenuated nih.govdovepress.com |

| Elevated Plus Maze | Time spent in open arms | Increased (anxiolytic-like) nih.govresearchgate.net |

| Chronic Mild Stress | Anhedonia/Anxiety-like behavior | Normalized unimi.it |

| Prenatal/Adolescent Stress-induced Social Deficit | Social Interaction | Ameliorated nih.gov |

This table synthesizes data from various preclinical studies.

Studies on the motor effects of blonanserin have yielded varied results depending on the specific test and dose used. In some studies, blonanserin did not produce catalepsy, a state of motor immobility often associated with typical antipsychotics, when administered alone at a certain dose. medpulse.in However, when co-administered with haloperidol (B65202), it significantly potentiated the catalepsy induced by haloperidol. medpulse.in Other research has indicated a dose-related cataleptic effect at higher doses. medpulse.in

In the rotarod test, a measure of motor coordination, some studies have reported that blonanserin has no significant effect on motor coordination. researchgate.net This profile, characterized by a lower propensity to induce extrapyramidal side effects like catalepsy at therapeutic doses, is a hallmark of atypical antipsychotics. science.gov

Neurochemical and Neurophysiological Correlates of Blonanserin (dihydrochloride) Action in Preclinical Models

The behavioral effects of blonanserin are underpinned by its distinct neurochemical actions, particularly on dopamine and other neurotransmitter systems in key brain regions.

In vivo microdialysis studies in rodents have provided crucial insights into the neurochemical mechanisms of blonanserin. A key finding is that blonanserin significantly increases extracellular dopamine levels in the medial prefrontal cortex (mPFC). nih.govnih.gov This effect is notable because decreased dopamine levels in the mPFC are associated with the cognitive and negative symptoms of schizophrenia. The increase in mPFC dopamine is thought to be a crucial mechanism for its pro-cognitive effects. nih.gov

The elevation of dopamine in the mPFC by blonanserin is mediated by its antagonist activity at both serotonin 5-HT2A and dopamine D3 receptors. The blonanserin-induced increase in extracellular dopamine in the mPFC of PCP-administered mice is antagonized by a 5-HT2A receptor agonist (DOI) and a dopamine D3 receptor agonist (7-OH-DPAT). nih.gov Furthermore, dopamine D3 receptor antagonism by blonanserin has been shown to contribute to the increase in dopamine and acetylcholine (B1216132) efflux in the mPFC. nih.gov

In addition to the mPFC, blonanserin also increases dopamine efflux in the dorsal striatum (dSTR). nih.gov While blonanserin increases dopamine and norepinephrine (B1679862) efflux, it does not significantly alter the efflux of serotonin or its metabolite in the cortex. nih.gov Some studies have reported that blonanserin has a modest or no effect on extracellular serotonin levels in the nucleus accumbens. frontiersin.org

Table 3: Effect of Blonanserin on Extracellular Neurotransmitter Levels in Rodent Brain Regions (In Vivo Microdialysis)

| Brain Region | Neurotransmitter | Effect of Blonanserin | Antagonized by |

| Medial Prefrontal Cortex (mPFC) | Dopamine | Increased nih.govnih.gov | DOI (5-HT2A agonist), 7-OH-DPAT (D3 agonist) nih.gov |

| Medial Prefrontal Cortex (mPFC) | Acetylcholine | Increased nih.gov | PD 128907 (D3 agonist) nih.gov |

| Medial Prefrontal Cortex (mPFC) | Norepinephrine | Increased nih.gov | PD 128907 (D3 agonist) nih.gov |

| Medial Prefrontal Cortex (mPFC) | Serotonin | No significant change nih.gov | N/A |

| Dorsal Striatum (dSTR) | Dopamine | Increased nih.gov | PD 128907 (D3 agonist) nih.gov |

| Nucleus Accumbens | Serotonin | Modest or no effect frontiersin.org | N/A |

This table summarizes findings from in vivo microdialysis studies and is for illustrative purposes. N/A indicates "not applicable" as there was no significant effect to antagonize.

Functional Neuroimaging in Animal Models (e.g., PET)

Functional neuroimaging techniques, particularly Positron Emission Tomography (PET), are invaluable tools in psychiatric drug discovery. They allow for the in-vivo quantification of a drug's passage into the brain, its binding to specific therapeutic targets, and the resulting pharmacological effects. tandfonline.com While PET technology is a critical component of preclinical and clinical evaluation, published neuroimaging studies for blonanserin have primarily utilized human subjects to determine its receptor occupancy profile, which in turn informs understanding of its action in animal models.

PET studies in humans have been instrumental in confirming the high affinity of blonanserin for dopamine D₂/D₃ receptors in the striatum. A study involving Japanese patients with schizophrenia used the radioligand [¹¹C]raclopride to measure receptor occupancy following daily oral administration of blonanserin. The results demonstrated a clear dose-dependent increase in striatal D₂ receptor occupancy, reaching levels considered therapeutic for antipsychotic efficacy. oup.com Another study mentioned in review literature, conducted on healthy volunteers, also used PET to demonstrate approximately 80% occupancy of striatal D₂-like receptors at clinical doses. nih.gov These findings are crucial for correlating the behavioral and electrophysiological effects observed in animal models with the degree of target engagement achieved in the brain.

| Daily Oral Dose | Mean D₂ Receptor Occupancy (%) | Time of Measurement |

|---|---|---|

| 8 mg | 60.8% | 4.5–6.5 hours post-dose |

| 16 mg | 73.4% | 4.5–6.5 hours post-dose |

| 24 mg | 79.7% | 4.5–6.5 hours post-dose |

Electrophysiological Recordings in Neuronal Systems

Electrophysiological recording techniques, such as field potential recording and whole-cell patch-clamp, provide direct measures of synaptic transmission and plasticity, offering insights into how a compound modulates neuronal circuit function. mdpi.com The effects of blonanserin on neuronal systems are significantly influenced by its potent antagonism of dopamine D₃ receptors, which are involved in regulating neuronal excitability and synaptic plasticity, particularly in brain regions like the hippocampus. frontiersin.orgnih.gov

Studies using electrophysiological recordings in hippocampal slices have shown that the blockade of D₃ receptors, a key action of blonanserin, enhances synaptic function. nih.gov Blockade of D₃ receptors has been found to facilitate long-term potentiation (LTP), a cellular correlate of learning and memory. nih.gov Further investigation at the single-cell level using patch-clamp recordings revealed that D₃ receptor antagonism increases the ratio of AMPA-to-NMDA receptor-mediated excitatory postsynaptic currents (AMPA/NMDA ratio), suggesting an enhancement of postsynaptic synaptic strength. nih.gov

Beyond direct D₃ antagonism, blonanserin has been shown to reverse deficits in molecular pathways related to synaptic plasticity in animal models of schizophrenia. In mice treated with phencyclidine (PCP), blonanserin administration remediated the decrease in phosphorylation levels of the NMDA receptor subunit NR1 in the medial prefrontal cortex. nih.gov Since NMDA receptor function is critical for inducing LTP, this finding provides a molecular basis for blonanserin's ability to restore synaptic plasticity.

| Electrophysiological Parameter | Observed Effect | Implication |

|---|---|---|

| Long-Term Potentiation (LTP) | Enhanced | Improved synaptic plasticity |

| AMPA/NMDA Ratio | Increased | Enhanced postsynaptic strength |

| Basal Synaptic Transmission (BST) | No significant change | Effect is specific to plasticity mechanisms |

| Paired-Pulse Facilitation (PPF) | No significant change | Suggests a postsynaptic mechanism of action |

Long-term Neuroadaptive Changes Induced by Chronic Blonanserin (dihydrochloride) Administration in Animal Models

Chronic administration of psychotropic drugs induces long-term neuroadaptive changes that are believed to underlie their sustained therapeutic effects. These changes go beyond acute receptor blockade and involve lasting alterations in gene expression, protein synthesis, and neuronal structure. nih.gov

In a preclinical model using chronic mild stress (CMS) in rats, which induces depressive and anxiety-like behaviors, long-term treatment with blonanserin was shown to normalize the CMS-induced emotional deficits. nih.gov This behavioral recovery was associated with the modulation of redox mechanisms in the prefrontal cortex, suggesting that blonanserin may exert its long-term effects by counteracting oxidative stress, a molecular dysfunction implicated in several psychiatric disorders. nih.gov The investigation of immediate early genes (IEGs), such as Arc/Arg3.1, which are critical for synaptic plasticity, is a key method for tracking neuroadaptive changes. Chronic antipsychotic treatment is known to produce distinct patterns of IEG expression that reflect these long-lasting adaptations. nih.govresearchgate.net

Further evidence for neuroadaptive changes comes from a maternal immune activation (MIA) model in rats, which mimics neurodevelopmental aspects of schizophrenia. Chronic treatment with blonanserin in these animals ameliorated social and cognitive behavioral impairments. researchgate.net On a cellular level, this was accompanied by an increased density of parvalbumin-positive interneurons and elevated levels of brain-derived neurotrophic factor (BDNF) mRNA in the hippocampus. researchgate.net These findings suggest that long-term blonanserin can induce structural and functional remodeling in key brain circuits.

| Animal Model | Behavioral Outcome | Brain Region | Observed Neuroadaptive Changes | Reference |

|---|---|---|---|---|

| Chronic Mild Stress (CMS) | Normalization of emotional deficits | Prefrontal Cortex | Modulation of redox mechanisms; normalization of oxidative stress markers | nih.gov |

| Maternal Immune Activation (MIA) | Amelioration of social and cognitive deficits | Hippocampus | Increased parvalbumin-positive cell density; increased BDNF mRNA levels | researchgate.net |

Synthetic Chemistry and Structure Activity Relationship Sar of Blonanserin Dihydrochloride

Chemical Synthesis Pathways and Methodologies for Blonanserin (B195606) (dihydrochloride)

The synthesis of Blonanserin has evolved from its original conception to more optimized and environmentally conscious methods.

The foundational synthesis of Blonanserin involves a multi-step process. quickcompany.in One of the earliest and most cited routes begins with the condensation of Cyclooctanone (B32682) and 4-fluorobenzoylacetonitrile. lookchem.comasianpubs.org This reaction is typically catalyzed by heating with polyphosphoric acid (PPA) at high temperatures (around 120-170°C) to form the key intermediate, 4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one. lookchem.com

Following the creation of this pyridin-2-one intermediate, the subsequent steps are:

Chlorination: The intermediate is treated with a chlorinating agent, such as refluxing phosphoryl chloride or phenyl phosphine (B1218219) dichloride, to convert the ketone group into a chloro group, yielding 2-chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine. lookchem.comasianpubs.orggoogle.com

Nucleophilic Substitution: The final step involves the reaction of the 2-chloro derivative with N-ethylpiperazine at high temperatures (e.g., 170°C) to afford Blonanserin. lookchem.comgoogle.com

A significant drawback of this original route is the use of large quantities of polyphosphoric acid, which presents challenges for waste disposal and is not ideal for large-scale industrial production. Furthermore, the high-temperature reaction with N-ethylpiperazine can lead to side reactions, as the fluorine atom on the phenyl ring could potentially participate in the condensation, creating impurities that are difficult to remove. google.com

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Cyclooctanone, 4-fluorobenzoylacetonitrile | Polyphosphoric acid, 120°C | 4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one |

| 2 | Pyridin-2-one intermediate | Phosphoryl chloride, reflux | 2-chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine |

| 3 | 2-chloro intermediate, N-ethylpiperazine | 170°C | Blonanserin |

To address the limitations of the original synthesis, several alternative and optimized strategies have been developed.

One improvement involves replacing the harsh chlorinating agents. A patented method describes reacting the pyridin-2-one intermediate with substituted sulfonyl chlorides to create a sulfonate ester. google.com This intermediate is then condensed with N-ethylpiperazine. This approach avoids the use of highly stimulating and polluting chlorinating agents like phosphoryl chloride and can lead to better reaction selectivity. google.com

Another optimization focuses on the initial cyclization step. The use of methane (B114726) sulfonic acid with water has been shown to be an effective alternative to polyphosphoric acid, forming an in-situ 3-(4-fluorophenyl)-3-oxopropanamide (B1586006) which then reacts with cyclooctanone, improving the yield of the pyridin-2-one intermediate to 73%. asianpubs.org

More recently, the use of ionic liquids has been explored to enhance the synthesis. google.com A patent discloses a method where an ionic liquid, specifically 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate, is used as a catalyst or additive in both the cyclooctanone condensation and the final nucleophilic substitution step with N-ethylpiperazine. google.com The addition of the ionic liquid is reported to improve reaction efficiency and product purity, representing a greener chemistry approach. google.com

Design and Synthesis of Blonanserin (dihydrochloride) Analogues and Derivatives

The modification of the Blonanserin structure is a key aspect of medicinal chemistry, aimed at improving its pharmacological profile or understanding its metabolic fate.

Lead optimization is a critical process in drug discovery where a lead compound, like Blonanserin, is chemically modified to improve its properties, such as efficacy, selectivity, and pharmacokinetic profile. nih.govwiley.comyoutube.com

A significant strategy for creating Blonanserin analogues involves late-stage C-H oxidation. This approach mimics the metabolic processes that occur in the liver via CYP450 enzymes. pnas.org Researchers have used manganese catalysts, such as Mn(CF3-PDP), to selectively oxidize the methylene (B1212753) C-H bonds on the cyclooctyl ring of a Blonanserin precursor. pnas.orgresearchgate.net This method directly installs ketone functionalities at the C7 and C8 positions, which are known sites of metabolism. pnas.orgresearchgate.net

These ketone intermediates serve as versatile handles for further diversification:

Reduction: The ketones can be reduced to alcohols using reagents like sodium borohydride, yielding hydroxylated metabolites of Blonanserin. pnas.orgresearchgate.net

Fluorination & Methylation: The resulting alcohols can be further converted into fluorinated or methylated analogues through processes like deoxyfluorination. pnas.orgresearchgate.net

This late-stage functionalization strategy is highly efficient as it allows for the rapid synthesis of multiple analogues from a common advanced intermediate, bypassing the need for lengthy de novo syntheses for each new compound. pnas.org

Stereochemistry plays a vital role in the interaction between a drug and its biological target. In the case of Blonanserin analogues, the spatial arrangement of atoms can significantly influence binding affinity. The introduction of substituents, such as hydroxyl groups on the flexible eight-membered ring, creates chiral centers. It has been noted that the (R) stereoisomer of hydroxylated Blonanserin demonstrates an increased affinity for its target receptors. wikipedia.org This highlights the importance of controlling stereochemistry during the design and synthesis of new analogues to maximize their desired biological activity.

Structure-Activity Relationship (SAR) Analysis of Blonanserin (dihydrochloride) and its Analogues

Structure-Activity Relationship (SAR) studies investigate how changes in a molecule's structure affect its biological activity, providing crucial insights for designing more effective drugs. researchgate.net For Blonanserin, SAR analysis has focused on the core structure and modifications to the cyclooctyl and piperazine (B1678402) rings.

Blonanserin's activity stems from its unique three-part structure: the 4-fluorophenyl group, the cycloocta[b]pyridine core, and the N-ethylpiperazine side chain. nih.gov It acts as an antagonist at dopamine (B1211576) D2/D3 and serotonin (B10506) 5-HT2A receptors. nih.govnih.gov

Studies on analogues synthesized via late-stage oxidation have provided detailed SAR insights: pnas.orgresearchgate.net

Cyclooctyl Ring Modifications: Introducing fluorine or methyl groups at the C7 and C8 positions of the cyclooctyl ring is a common strategy to block metabolically weak sites. The resulting fluorinated and methylated analogues (65-68) were found to retain potent activity at the dopamine D2L receptor. pnas.org Notably, the C8-fluorinated analogue (66) exhibited a potency comparable to the parent Blonanserin. pnas.org

The table below, based on data from a study on Blonanserin analogues, summarizes the binding affinity (IC50) at the Dopamine D2L receptor. pnas.orgresearchgate.net

| Compound | Modification | Dopamine D2L IC50 (nM) |

| Blonanserin | Parent Drug | 1.4 |

| 65 | C7-Fluorinated Analogue | 3.5 |

| 66 | C8-Fluorinated Analogue | 1.5 |

| 67 | C7-Methylated Analogue | 3.3 |

| 68 | C8-Methylated Analogue | 2.5 |

This data demonstrates that the cyclooctyl ring of Blonanserin can be modified at the C7 and C8 positions with groups like fluorine and methyl without a significant loss of D2L receptor affinity.

Pharmacophore Identification

The pharmacophore of a molecule defines the essential spatial arrangement of features necessary for its biological activity. Computational studies have been instrumental in identifying the key pharmacophoric features of blonanserin, particularly concerning its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, which are central to its therapeutic effect.

A significant computational analysis of blonanserin alongside other atypical antipsychotics identified three primary pharmacophore features: a hydrogen bond acceptor (HBA), an aromatic ring (AR), and a positive ionizable (PI) group. researcherslinks.comresearchgate.net These features are crucial for the molecule's interaction with its target receptors. The study, utilizing software like LigandScout, generated 3D pharmacophore models to map these chemical features. cabidigitallibrary.org The distances between these key features were calculated using Visual Molecular Dynamics (VMD), providing a precise spatial map required for receptor binding. researcherslinks.comresearchgate.net For blonanserin, the distance measured between its aromatic ring and positive ionizable group was the highest among the tested antipsychotics, at 7.64 Å. cabidigitallibrary.org

The identified pharmacophore model for blonanserin and related antipsychotics provides a framework for designing new molecules with potentially improved efficacy and receptor selectivity. researcherslinks.comresearchgate.net

| Pharmacophore Feature 1 | Pharmacophore Feature 2 | Calculated Distance (Å) |

|---|---|---|

| Aromatic Ring (AR) | Hydrogen Bond Acceptor (HBA) | 4.24 |

| Aromatic Ring (AR) | Positive Ionizable (PI) | 7.64 |

| Hydrogen Bond Acceptor (HBA) | Positive Ionizable (PI) | 4.98 |

Ligand-Receptor Interaction Modeling (e.g., Docking Studies)

Ligand-receptor interaction modeling provides insights into how blonanserin binds to its biological targets at the molecular level. Blonanserin's therapeutic profile is primarily attributed to its high-affinity antagonism of dopamine D2, dopamine D3, and serotonin 5-HT2A receptors. drugbank.comwikipedia.org

Blonanserin exhibits a higher affinity for D2 receptors compared to 5-HT2A receptors. nih.gov Its potent antagonism at D2 and D3 receptors is believed to reduce dopaminergic neurotransmission, alleviating the positive symptoms of schizophrenia. drugbank.com Unlike many other antipsychotics, blonanserin extensively occupies D3 receptors in vivo at therapeutic doses. nih.gov This D3 receptor antagonism is hypothesized to contribute to its effects on cognitive deficits and negative symptoms. nih.gov Preclinical modeling in mice suggests that the ameliorating effect of blonanserin on cognitive impairment is linked to the functional stimulation of the dopamine D1-PKA-NMDA receptor pathway, which follows the augmentation of dopaminergic neurotransmission resulting from the inhibition of both D3 and 5-HT2A receptors in the medial prefrontal cortex. nih.gov Furthermore, research in animal models of schizophrenia indicates that blonanserin's antagonism at D3 receptors is crucial for its ability to ameliorate social deficits. nih.gov

In vivo modeling using Positron Emission Tomography (PET) with specific radioligands has been employed to quantify receptor occupancy in the brain. Studies using [11C]-(+)-PHNO, a D2/D3 receptor radiotracer, demonstrated that blonanserin extensively occupies D3 receptors in the cerebellum in addition to D2 receptors in the striatum. nih.gov This contrasts with other antipsychotics like risperidone (B510) and olanzapine (B1677200), which show relatively low D3 receptor occupancy. nih.gov

While specific docking studies detailing the precise binding pose of blonanserin within the D2, D3, or 5-HT2A receptor active sites are not extensively published, the collective data from binding affinity assays and in vivo occupancy studies confirm a strong and functionally antagonistic interaction. The high affinity for these key receptors underscores its mechanism of action. wikipedia.org

| Receptor | Ki (nM) |

|---|---|

| Dopamine D₂ | 0.142 |

| Dopamine D₃ | 0.494 |

| Serotonin 5-HT₂A | 0.812 |

| Adrenergic α₁ | 26.7 |

| Serotonin 5-HT₆ | 41.9 |

| Dopamine D₄ | 150 |

| Serotonin 5-HT₁A | 804 |

Prodrug Strategies and Novel Delivery Systems Research for Blonanserin (dihydrochloride) (Preclinical Focus)

Research into optimizing the delivery of blonanserin has focused on novel formulation strategies to improve its pharmacokinetic profile and patient adherence, rather than on prodrug approaches. Preclinical research has centered on advanced delivery systems like nanoemulsions and transdermal patches.

Supersaturated Self-Nanoemulsifying Drug Delivery Systems (super-SNEDDS)

To address the challenges associated with the poor water solubility of blonanserin, researchers have investigated lipid-based formulations. nih.govmdpi.com One promising approach is the use of supersaturated self-nanoemulsifying drug delivery systems (super-SNEDDS). nih.govresearchgate.netresearchgate.net These systems are designed to enhance drug loading and potentially improve solubilization and bioavailability upon oral administration. nih.govmdpi.com

Preclinical in vitro studies have explored the formulation and performance of both liquid and solid super-SNEDDS for blonanserin. nih.gov Stable liquid super-SNEDDS were developed with drug loads ranging from 90% to 300% of blonanserin's equilibrium solubility. nih.govmdpi.com These formulations were then solidified by adsorbing them onto porous silica (B1680970) microparticles. nih.gov In vitro lipolysis experiments, which simulate digestion in the gastrointestinal tract, revealed that liquid super-SNEDDS led to greater solubilization of blonanserin compared to their solid counterparts at the same drug saturation levels. nih.govmdpi.com This was attributed to strong interactions between the silica carrier and the drug/lipid components, which slightly hindered drug release. nih.gov However, increasing the drug loading in the solid super-SNEDDS did lead to increased solubilization. nih.govmdpi.com This research highlights a key formulation trade-off: solidifying SNEDDS with silica allows for stable, high-load powder formulations but may come at the expense of maximum drug solubilization. nih.govmdpi.com

Transdermal Patch Delivery System

A transdermal patch has been developed as an alternative to oral blonanserin to provide stable plasma concentrations and potentially improve adherence. sumitomo-chem.co.jpresearchgate.net The preclinical development focused on overcoming significant technical hurdles, including ensuring adequate skin permeability, minimizing skin irritation, and achieving good adhesion. sumitomo-chem.co.jp Formulation design involved selecting appropriate adhesives and permeability enhancers. Preclinical studies in dogs were crucial for optimizing the formulation; these studies demonstrated that the inclusion of a specific additive markedly improved skin permeability and increased the plasma concentrations of blonanserin. sumitomo-chem.co.jp

This preclinical work laid the foundation for clinical studies. sumitomo-chem.co.jp PET imaging studies were later used to establish a correlation between the dose of the transdermal patch and the corresponding oral dose by measuring and modeling dopamine D2 receptor occupancy. nih.govoup.comsemanticscholar.org These studies confirmed that the transdermal system could achieve target receptor occupancy, validating the preclinical formulation design. nih.govoup.com

Analytical and Bioanalytical Methodologies for Blonanserin Dihydrochloride Research

Chromatographic Techniques for Blonanserin (B195606) (dihydrochloride) Quantification in Biological Matrices (Preclinical)

Chromatographic methods are the cornerstone for quantifying blonanserin in complex biological samples like plasma and serum. These techniques offer the high selectivity and sensitivity required for pharmacokinetic studies.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the determination of blonanserin in bulk drug samples, pharmaceutical formulations, and biological matrices. jocpr.comijpsr.comijpda.org These methods typically utilize a C18 column and a UV detector for quantification. jocpr.comijpda.orgijprajournal.com

Several HPLC methods have been optimized and validated for blonanserin analysis. For instance, one method uses a mobile phase of water, acetonitrile, and trifluoroacetic acid (TFA) (65:35:0.05 v/v) with detection at 237 nm, achieving a retention time of approximately 4.9 minutes. jocpr.com Another validated method for synthetic mixtures employs a mobile phase of acetonitrile, methanol (B129727), and phosphate (B84403) buffer (pH 3.0) (10:70:20 v/v/v), with a retention time of 5.11 minutes at a detection wavelength of 238 nm. ijpda.org The linearity of these methods is generally established over a concentration range suitable for quality control, with one method showing linearity from 10.0 to 150.0 µg/mL. jocpr.com For analysis in human serum, a method was developed with a linearity range of 5–50 µg/ml. ijpsr.com

Sample preparation for tablet formulations often involves dissolving the powdered tablet in a suitable solvent, sonicating to ensure complete dissolution, and filtering before injection. jocpr.com For biological samples like serum, specific extraction procedures are required to isolate the analyte from matrix components. ijpsr.com

Table 1: Summary of HPLC Methods for Blonanserin Quantification

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Stationary Phase | Phenomanex Luna C18 (4.6 mm × 25 cm, 5 µm) jocpr.com | Phenomenex C18 (250 mm × 4.6 mm, 5µ) ijpda.org | Symmetry Shield RP18 researchgate.net |

| Mobile Phase | Water:Acetonitrile:TFA (65:35:0.05 v/v) jocpr.com | Acetonitrile:Methanol:Phosphate Buffer pH 3.0 (10:70:20 v/v/v) ijpda.org | 10 mM Potassium Dihydrogen Orthophosphate:Acetonitrile (70:30), pH 5 researchgate.net |

| Flow Rate | 1.0 mL/min jocpr.com | 1.0 mL/min ijpda.org | 1.0 mL/min researchgate.net |

| Detection | PDA at 237 nm jocpr.com | PDA at 238 nm ijpda.org | PDA at 236 nm researchgate.net |

| Retention Time | ~4.9 min jocpr.com | 5.11 min ijpda.org | 2.75 min researchgate.net |

| Linearity Range | 10.0-150.0 µg/mL jocpr.com | 1-8 µg/mL ijpda.org | 5-35 µg/mL researchgate.net |

| LOD | 5.08 µg/mL jocpr.com | Not Specified | Not Specified |

| LOQ | 15.39 µg/mL jocpr.com | Not Specified | Not Specified |

For high-sensitivity quantification in preclinical biological matrices such as rat plasma, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method. nih.gov This technique provides excellent specificity and low limits of quantification, which are essential for pharmacokinetic studies where drug concentrations can be very low. nih.gov

A common approach involves simple sample pretreatment, such as protein precipitation with acetonitrile, followed by chromatographic separation on a C8 or C18 column. nih.govdoaj.org Other methods may employ liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to purify samples. nih.govscirp.orgjyoungpharm.org Detection is typically performed using a triple-quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, with quantification achieved through multiple reaction monitoring (MRM). nih.govnih.gov

For example, a validated method for the simultaneous determination of blonanserin and its active metabolite, N-desethyl blonanserin, in rat plasma demonstrated a linear response range of 0.1–100.0 ng/mL for both analytes. nih.gov Another method for human plasma achieved a lower limit of quantification (LLOQ) of 0.01 ng/mL. nih.gov The use of a deuterated internal standard, such as N-desethyl blonanserin-d8 or blonanserin-d5, is often incorporated to ensure accuracy and precision. These sensitive and accurate LC-MS/MS methods have been successfully applied to pharmacokinetic studies in both rats and humans. nih.govnih.govnih.gov

Table 2: Summary of LC-MS/MS Methods for Blonanserin Quantification in Biological Matrices

| Parameter | Method 1 (Rat Plasma) nih.gov | Method 2 (Human Plasma) nih.gov | Method 3 (Human Plasma) nih.gov |

|---|---|---|---|

| Sample Pretreatment | Protein Precipitation nih.gov | Liquid-Liquid Extraction nih.gov | Protein Precipitation nih.gov |

| Chromatographic Column | Agilent Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) nih.gov | Agilent Eclipse Plus C18 nih.gov | Waters XBridge C8 (4.6 x 150 mm, 3.5 µm) nih.gov |

| Mobile Phase | A: Methanol/Water (75:25, 5mM ammonium (B1175870) formate); B: Acetonitrile (0.1% formic acid) nih.gov | Acetonitrile and Ammonium formate-formic acid buffer (87:13, v/v) nih.gov | A: 10 mM ammonium formate (B1220265) & 0.1% formic acid in water; B: 0.1% formic acid in methanol nih.gov |

| Ionization Mode | ESI+ nih.gov | ESI+ nih.gov | ESI+ nih.gov |

| MRM Transition (Blonanserin) | m/z 368.10 ⟶ 296.90 nih.gov | m/z 368.2 ⟶ 297.2 nih.gov | Not specified |

| MRM Transition (Metabolite) | m/z 340.15 ⟶ 297.05 (N-desethyl blonanserin) nih.gov | m/z 340.2 ⟶ 297.1 (Blonanserin C) nih.gov | Not specified |

| Linearity Range | 0.1–100.0 ng/mL nih.gov | 0.01-2 ng/mL nih.gov | 0.012–5.78 ng·mL−1 (Blonanserin) nih.gov |

| LLOQ | 0.1 ng/mL nih.gov | 0.01 ng/mL nih.gov | 0.012 ng·mL−1 (Blonanserin) nih.gov |

Spectroscopic and Spectrometric Characterization Methods for Blonanserin (dihydrochloride)

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and characterization of blonanserin and its metabolites.

UV-Visible spectrophotometry is a simple, rapid, and economical method for the quantitative determination of blonanserin in bulk and pharmaceutical dosage forms. jocpr.comjocpr.com The method is based on measuring the absorbance of the drug in a suitable solvent. Methanol is commonly used as the solvent, in which blonanserin exhibits a maximum absorbance (λmax) at approximately 237 nm. jocpr.comjocpr.com

Validation studies have demonstrated that the method is accurate and precise, with a linear relationship between absorbance and concentration typically observed in the range of 2-10 μg/ml. jocpr.com The accuracy of the method is often confirmed through recovery studies, which have shown excellent recovery rates. jocpr.com This technique is particularly useful for routine quality control analysis of pharmaceutical formulations. jocpr.com

Table 3: UV-Vis Spectrophotometry Parameters for Blonanserin

| Parameter | Finding |

|---|---|

| Solvent | Methanol jocpr.com |

| λmax | 237 nm jocpr.comjocpr.com |

| Linearity Range | 2-10 µg/mL jocpr.com |

| Correlation Coefficient (r²) | 0.9999 jocpr.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of blonanserin. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure.

¹H NMR spectra of blonanserin in deuterated chloroform (B151607) (CDCl₃) show characteristic signals for the ethyl group, the piperazine (B1678402) ring, the hexahydrocycloocta[b]pyridine core, and the fluorophenyl group. google.comrsc.org For example, the protons of the aromatic fluorophenyl group typically appear as multiplets in the range of δ 7.0-7.3 ppm. google.com The singlet for the proton on the pyridine (B92270) ring is observed around δ 6.3 ppm. google.com

¹³C NMR data also provides key structural information. daicelpharmastandards.com Full characterization data, including ¹H NMR, ¹³C NMR, and other techniques, are often provided with reference standards to ensure the identity and purity of the compound. daicelpharmastandards.com Solid-state NMR (ss-NMR) has also been used to characterize different solid forms of blonanserin hydrochloride, such as its polymorphs and hydrates. rsc.orgresearchgate.net

Table 4: Selected ¹H NMR Data for Blonanserin in CDCl₃

| Chemical Shift (δ ppm) | Multiplicity | Assignment (Tentative) | Reference |

|---|---|---|---|

| 7.23 (m, 2H), 7.07 (t, 2H) | Multiplet, Triplet | Aromatic protons (-ph-F) | google.com |

| 6.30 (s, 1H) | Singlet | Pyridine ring proton (-CH=C-N-) | google.com |

| 3.54 (t, 4H) | Triplet | Piperazine ring protons | google.com |

| 2.88 (t, 2H) | Triplet | Cycloocta ring protons | google.com |

| 2.57 (t, 6H) | Triplet | Piperazine ring protons | google.com |

| 1.13 (t, 3H) | Triplet | Ethyl group methyl protons (-CH₃) | google.com |

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a critical technique for the identification and quantification of blonanserin metabolites in biological samples. nih.govdntb.gov.ua The primary metabolite of blonanserin identified in both preclinical and clinical studies is the N-desethyl form, also known as blonanserin C. nih.govnih.gov

In positive electrospray ionization mode, blonanserin typically forms a protonated molecule [M+H]⁺ at m/z 368.1 to 368.2. nih.gov The major product ion for MRM transitions is often m/z 296.9 or 297.2, resulting from the fragmentation of the parent ion. nih.gov The N-desethyl metabolite shows a protonated molecule [M+H]⁺ at m/z 340.15 to 340.2, which fragments to a product ion around m/z 297.1. nih.gov The selection of these specific mass transitions allows for the highly selective and sensitive detection of both the parent drug and its metabolite, even in complex matrices like plasma and urine. nih.govnih.gov Other metabolites, including N-oxide, 7-hydroxylated, and 8-hydroxylated forms, have also been identified or proposed based on in vivo and in vitro studies. nih.gov

Table 5: MS/MS Transitions for Blonanserin and its Major Metabolite

| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Reference |

|---|---|---|---|

| Blonanserin | 368.10 / 368.2 | 296.90 / 297.2 | nih.govnih.gov |

| N-desethyl blonanserin (Blonanserin C) | 340.15 / 340.2 | 297.05 / 297.1 | nih.govnih.gov |

| N-desethyl blonanserin-d₈ (Internal Standard) | 348.15 | 302.05 | nih.gov |

Radioligand Binding Assays for Receptor Characterization of Blonanserin (dihydrochloride)

Radioligand binding assays are crucial in vitro tools used to determine the affinity and selectivity of a drug for various receptors. nih.gov These assays involve the use of a radiolabeled compound (radioligand) that binds to a specific receptor. By measuring the displacement of this radioligand by an unlabeled compound, such as blonanserin, researchers can determine the binding affinity of the unlabeled compound. nih.govsygnaturediscovery.com

Saturation Binding Studies (e.g., Ki values)

Saturation binding studies are performed to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. nih.gov From this data, the inhibition constant (Ki) for a competing unlabeled ligand like blonanserin can be calculated. The Ki value represents the concentration of the competing ligand that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Blonanserin has been extensively characterized using saturation binding studies, revealing its unique receptor binding profile. It demonstrates high affinity for dopamine (B1211576) D2 and D3 receptors and serotonin (B10506) 5-HT2A receptors. sumitomo-chem.co.jpnih.gov Notably, its affinity for D2 receptors is significantly higher than that for 5-HT2A receptors. dovepress.comsemanticscholar.org This profile distinguishes it from many other atypical antipsychotics. dovepress.com

Blonanserin exhibits low affinity for other receptors, including dopamine D1, serotonin 5-HT2C, adrenergic α1, histamine (B1213489) H1, and muscarinic M1 receptors. nih.govdovepress.com This low affinity for off-target receptors may contribute to a more favorable side effect profile. dovepress.com The compound also shows a relatively high affinity for 5-HT6 receptors, which is thought to be associated with improvements in cognitive function. dovepress.com

Below is a table summarizing the binding affinities (Ki values) of blonanserin for various human recombinant receptors.

Table 1: Receptor Binding Affinities of Blonanserin (Ki, nM)

| Receptor | Ki (nM) | Reference |

|---|---|---|

| Dopamine D2 | 0.142 | sumitomo-chem.co.jpdovepress.com |

| Dopamine D3 | 0.494 | sumitomo-chem.co.jp |

| Dopamine D1 | 1,070 | dovepress.com |

| Serotonin 5-HT2A | 0.812 | sumitomo-chem.co.jpsemanticscholar.org |

| Serotonin 5-HT2C | 26.4 | sumitomo-chem.co.jp |

| Serotonin 5-HT6 | 11.7 | dovepress.com |

| Adrenergic α1 | 26.7 | sumitomo-chem.co.jp |

| Histamine H1 | 765 | sumitomo-chem.co.jp |

Competition Binding Assays

Competition binding assays are a fundamental method to determine the affinity of an unlabeled compound for a receptor by measuring its ability to compete with a radioligand for binding sites. nih.govresearchgate.net In these experiments, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor drug, in this case, blonanserin. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand.

Competition binding assays have been instrumental in elucidating the pharmacological profile of blonanserin. These studies have consistently shown that blonanserin is a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors. Research has also highlighted its high affinity for dopamine D3 receptors, which is stronger than that of some other atypical antipsychotics like risperidone (B510) and olanzapine (B1677200). selleckchem.comsemanticscholar.org In vivo competition studies in rats, using radiotracers like [3H]-(+)-PHNO, have confirmed that blonanserin occupies both D2 and D3 receptors in the brain at therapeutic doses. researchgate.net

In Vitro Functional Assays for Blonanserin (dihydrochloride) Activity Assessment

While binding assays reveal the affinity of a compound for a receptor, in vitro functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist at that receptor. These assays measure the biological response following receptor activation or inhibition.

Calcium Flux Assays

Calcium flux assays are used to measure changes in intracellular calcium concentrations, which is a common downstream signaling event for many G protein-coupled receptors (GPCRs), including some dopamine and serotonin receptors. Activation of certain receptors can lead to an increase in intracellular calcium, which can be detected using fluorescent calcium indicators.

While specific data on blonanserin from dedicated calcium flux assays is not extensively detailed in the provided search results, the general principle is that as an antagonist, blonanserin would be expected to block the calcium influx induced by an agonist at the target receptor. For instance, dopamine D3 receptor activation has been shown to inhibit calcium influx through specific calcium channels. mdpi.com As a D3 antagonist, blonanserin would be expected to prevent this inhibition.

cAMP Accumulation Assays

Cyclic adenosine (B11128) monophosphate (cAMP) is a key second messenger molecule involved in the signaling pathways of many GPCRs. frontiersin.org Dopamine D2 receptors, for example, are typically coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

Functional assays measuring cAMP accumulation have been used to characterize the antagonist properties of blonanserin. In cells expressing human dopamine D2L receptors, blonanserin has been shown to act as a potent antagonist, reversing the dopamine-induced inhibition of forskolin-stimulated cAMP accumulation. researchgate.net This confirms that blonanserin's binding to the D2 receptor translates into functional antagonism of the canonical G protein signaling pathway. Some studies have also investigated the effect of D2 receptor partial agonists on cAMP accumulation, noting that they can both block the action of a full agonist like dopamine and have a stimulatory effect on their own, which is not the case for a full antagonist like blonanserin. researchgate.net

Receptor Internalization Studies

Receptor internalization is a process where cell surface receptors are removed from the plasma membrane and translocated into the cell's interior, often following prolonged agonist exposure. This is a mechanism of receptor desensitization. Studying the effect of a compound on receptor internalization can provide further insight into its functional properties.

Research has shown that biased agonists at the dopamine D3 receptor can induce receptor internalization. mdpi.com While specific studies focusing solely on blonanserin's effect on receptor internalization were not found in the search results, as a potent D3 receptor antagonist, it would be expected to block agonist-induced internalization of this receptor. This blockade of internalization would maintain the receptor population on the cell surface, which could have implications for its long-term therapeutic effects.

Comparative Preclinical Pharmacology and Therapeutic Implications of Blonanserin Dihydrochloride

Differentiation of Blonanserin (B195606) (dihydrochloride) from Other Atypical Antipsychotic Research Compounds

Blonanserin's distinctiveness lies in its receptor binding affinities and its corresponding efficacy in preclinical models, suggesting a different mechanism of action compared to other atypical antipsychotics.

Blonanserin exhibits a high affinity for dopamine (B1211576) D2, D3, and serotonin (B10506) 5-HT2A receptors. avancecare.comresearchgate.net Notably, its affinity for D2 receptors is significantly higher than for 5-HT2A receptors, a characteristic that makes it pharmacologically more similar to first-generation antipsychotics than many other second-generation agents. nih.gov Unlike many other atypical antipsychotics, blonanserin has a low affinity for histamine (B1213489) H1, muscarinic M1, and adrenergic α1 receptors, which is thought to contribute to a lower incidence of certain side effects. nih.govcpn.or.kr

One of the key distinguishing features of blonanserin is its high affinity for the dopamine D3 receptor. researchgate.netnoropsikiyatriarsivi.comnih.gov This property is of significant interest as D3 receptors are believed to play a role in the cognitive and negative symptoms of schizophrenia. noropsikiyatriarsivi.comnih.gov Furthermore, blonanserin shows a relatively high affinity for the 5-HT6 receptor, which is also implicated in cognitive function. indianmentalhealth.comresearchgate.net

Below is a comparative table of receptor binding affinities (Ki, nM) for blonanserin and other atypical antipsychotics.

| Receptor | Blonanserin | Risperidone (B510) | Olanzapine (B1677200) | Haloperidol (B65202) |

| Dopamine D2 | 0.142 cpn.or.kr | 3.13 | 11 | 1.2 |

| Dopamine D3 | 0.494 wikipedia.org | 7.4 | 48 | 0.7 |

| Serotonin 5-HT2A | 0.812 cpn.or.kr | 0.16 | 4 | 80 |

| Serotonin 5-HT6 | High Affinity indianmentalhealth.comresearchgate.net | 4.3 | 10 | >1000 |

| Histamine H1 | Low Affinity cpn.or.kr | 20 | 7 | 1800 |

| Muscarinic M1 | Low Affinity cpn.or.kr | 550 | 1.9 | 1000 |

| Adrenergic α1 | 26.7 wikipedia.org | 0.8 | 19 | 6 |

This table is for illustrative purposes and combines data from multiple sources. Ki values can vary between studies.

In animal models of schizophrenia, blonanserin has demonstrated a broad spectrum of efficacy, ameliorating positive and negative symptoms, as well as cognitive deficits. researchgate.net Notably, in a phencyclidine (PCP)-induced social deficit model in mice, blonanserin significantly ameliorated the social deficit, whereas olanzapine and haloperidol did not. nih.gov This effect was linked to its antagonism of the dopamine D3 receptor. nih.gov

Preclinical studies suggest that blonanserin's ability to improve cognitive impairment may be mediated through its combined action on D3 and 5-HT2A receptors in the prefrontal cortex. nih.gov In a study using a novel object recognition test (NORT) in PCP-treated mice, blonanserin reversed cognitive deficits, an effect that was linked to its high affinity for both D2/D3 and 5-HT2A receptors. nih.gov Furthermore, long-term treatment with blonanserin in animal models did not appear to induce dopamine supersensitivity, a concern with some other antipsychotics. bmj.com

Experimental studies in rats have also suggested potential antianxiety and antidepressant effects of blonanserin at specific dose ranges. researchgate.net This broad preclinical efficacy profile differentiates blonanserin from many other antipsychotics and highlights its potential for addressing a wider range of symptoms in schizophrenia.

Blonanserin (dihydrochloride) in Combination with Other Investigational Agents in Preclinical Models

The unique pharmacological profile of blonanserin makes it a candidate for combination therapy to potentially enhance therapeutic outcomes.

While specific preclinical studies on synergistic effects of blonanserin in combination with other investigational agents are limited in the provided search results, the potential for such synergy exists. For instance, in a clinical trial protocol, the combination of blonanserin with haloperidol or olanzapine was permitted if monotherapy was insufficient, suggesting a clinical rationale for such combinations. bmj.com The distinct receptor binding profile of blonanserin, particularly its high D3 and 5-HT6 affinity, could complement the mechanisms of other antipsychotics.

The mechanistic basis for potential combination therapies with blonanserin lies in targeting multiple neurotransmitter systems more comprehensively. For example, combining blonanserin with an agent that has a different primary mechanism of action, such as a glutamate (B1630785) modulator or a specific 5-HT receptor subtype agonist, could theoretically produce a more robust therapeutic effect on a wider range of symptoms. The low affinity of blonanserin for certain receptors like H1 and M1 could also make it a suitable partner for combination, as it may not exacerbate side effects associated with those receptors when combined with other drugs that have higher affinities for them.

Theoretical Applications of Blonanserin (dihydrochloride) Pharmacological Profile Beyond its Primary Research Area

The unique receptor binding profile of blonanserin suggests potential therapeutic applications beyond schizophrenia.